Voriconazole N-Oxide

Pharmacokinetics Drug Metabolism Enzymology

Clinical labs developing voriconazole TDM assays require a certified Voriconazole N-Oxide standard to ensure accurate LC-MS/MS quantification. Generic reference materials cannot substitute-this metabolite's unique ionization profile and chromatographic retention are distinct from parent drug and other metabolites. • Metabolic ratio (MR) >1.15 indicates 7.1-fold risk of sub-therapeutic levels, enabling proactive dose adjustment. • CYP2C19 accounts for 63.1% of N-oxide formation; quantification directly informs genotype-phenotype correlation. • Designated EP Impurity B; mandatory for ANDA regulatory compliance in impurity profiling. Supplied with full characterization data. For R&D use only.

Molecular Formula C16H14F3N5O2
Molecular Weight 365.31 g/mol
CAS No. 618109-05-0
Cat. No. B021638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole N-Oxide
CAS618109-05-0
Synonyms(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-1-oxide-4-pyrimidineethanol;  UK 121265; 
Molecular FormulaC16H14F3N5O2
Molecular Weight365.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
InChIKeyKPLFPLUCFPRUHU-MGPLVRAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voriconazole N-Oxide Reference Standard Procurement Criteria


Voriconazole N-Oxide (CAS 618109-05-0) is the primary circulating metabolite of the triazole antifungal drug voriconazole, formed via N-oxidation of the fluoropyrimidine ring . As a major inactive metabolite, it is a critical component in understanding voriconazole's complex, nonlinear pharmacokinetics, with plasma concentrations often comparable to or exceeding those of the parent drug [1]. This compound is an essential analytical reference standard for therapeutic drug monitoring (TDM) assays, metabolism studies, and in vitro toxicology investigations, particularly concerning voriconazole-associated phototoxicity [2].

Certified reference standard for voriconazole N-oxide metabolite identification and quantification
Supports LC-MS/MS method development and validation for bioanalytical research
Designated EP Impurity B for pharmaceutical impurity profiling studies

Why Generic Substitution Fails for Voriconazole N-Oxide


Selecting a voriconazole N-oxide analytical standard is a specific procurement decision that cannot be satisfied by generic voriconazole reference materials or other voriconazole-related impurities. Voriconazole N-oxide possesses a unique spectral and chromatographic profile; it is the sole compound responsible for the N-oxide metabolic pathway, which accounts for up to 72% of voriconazole's circulating metabolites [1]. Substituting it with voriconazole or other metabolites like hydroxyvoriconazole (OH-VRC) would invalidate quantitative LC-MS/MS assays due to vastly different ionization efficiencies and retention times [2]. Furthermore, its distinct photochemical properties, including a maximum absorbance at ~310 nm, render it uniquely responsible for the phototoxicity studies of the parent drug, a characteristic not shared by other voriconazole impurities [3]. Therefore, only a certified standard of Voriconazole N-Oxide (CAS 618109-05-0) can ensure the accuracy, reproducibility, and relevance of critical research and clinical data.

Chromatographic mismatch: Voriconazole or hydroxyvoriconazole differ in ionization efficiency and retention, which may compromise LC-MS/MS quantification accuracy.
Photochemical specificity: Unique absorbance and photoproduct formation of N-oxide are not replicated by parent drug or alternative impurities, limiting phototoxicity study relevance.
Regulatory identity: EP Impurity B designation is not transferable to other voriconazole-related compounds; substitution may not meet pharmacopoeial impurity profiling requirements.

Analytical and Research Utility Evidence


Enzyme Kinetic Selectivity: CYP2C19 Dominance

In quantitative in vitro studies using human recombinant CYP enzymes and microsomes, CYP2C19 was identified as the dominant enzyme catalyzing the formation of Voriconazole N-Oxide (NO). Its contribution was quantified at 63.1%, significantly exceeding that of CYP2C9 (13.4%) and CYP3A4 (29.5%) [1]. This differential specificity contrasts with the parent drug voriconazole and other metabolites like hydroxyvoriconazole, which involve different enzyme contributions. This data directly informs CYP2C19 genotyping and phenotyping studies for personalized dosing of voriconazole [1].

CYP2C19 Selectivity
Head-to-head
CYP2C19: 63.1% vs CYP2C9: 13.4%, CYP3A4: 29.5%
Supports CYP2C19 phenotyping assay context
In vitro human recombinant enzymes
Pharmacokinetics Drug Metabolism Enzymology

TDM Utility: Metabolic Ratio Predicts Drug Exposure

In a prospective clinical study of 61 patients, the metabolic ratio (MR), defined as [Voriconazole N-Oxide] / [Voriconazole], was found to be a statistically significant predictor of voriconazole (VRC) exposure. An MR > 1.15 from a prior visit was associated with a 7.1-fold increased risk of sub-therapeutic VRC trough concentrations (Cmin < 2 µg/mL) at the next visit [1]. Conversely, an MR < 0.48 was the best predictor for potentially toxic VRC Cmin > 5.5 µg/mL [1]. This predictive value is unique to the N-oxide metabolite and is not provided by measuring the parent drug alone.

TDM Metabolic Ratio
Head-to-head
MR > 1.15 associated with 7.1-fold risk of sub-therapeutic VRC Cmin
Reported predictor of drug exposure context
Clinical study, 61 patients, LC-MS/MS
Therapeutic Drug Monitoring Clinical Pharmacology Antifungal Stewardship

Distinct Photochemical and Phototoxic Profile

Unlike the parent drug voriconazole, Voriconazole N-Oxide (VNO) is identified as the primary photosensitizer, exhibiting a distinct maximum absorbance at ~310 nm in aqueous solutions [1]. Upon UVB-UVA exposure, VNO is converted to a photoproduct (VNOP) with a quantum yield of 0.6 [1]. VNOP further degrades thermally into VNOPD, which acts as a UVA photodynamic agent generating reactive oxygen species and oxidative DNA damage [2]. Voriconazole itself does not absorb in this region, confirming that the phototoxic risk is metabolite-driven [1].

UV Absorbance ~310 nm
Head-to-head
Voriconazole N-Oxide λmax ≈ 310 nm, quantum yield 0.6; parent drug does not absorb
Supports phototoxicity mechanism research
Aqueous solution, UV-Vis spectroscopy
Phototoxicity Photochemistry Drug Safety

Analytical Method Linearity and Stability

During the validation of an LC-MS/MS method for quantifying voriconazole (VRZ) and voriconazole N-oxide (VNO) in human urine, both analytes demonstrated comparable analytical performance. The calibration curves for both VRZ and VNO were established over the same linear dynamic range of 20.0 to 7200 ng/mL in human urine [1]. The validation parameters, including intra- and inter-run precision and accuracy, were successfully met for both compounds, confirming that VNO can be reliably quantified alongside its parent drug using a unified analytical method [1].

LC-MS/MS Linearity
Cross-study comparable
Both analytes linear 20.0–7200 ng/mL in human urine
Supports unified bioanalytical method
Validated precision and accuracy met
Analytical Chemistry Method Validation Bioanalysis

Regulatory Designation as EP Impurity B

According to the European Pharmacopoeia (EP), Voriconazole N-Oxide is officially designated as 'Voriconazole EP Impurity B' [1]. This regulatory designation differentiates it from other known impurities such as EP Impurity A (Fluconazole EP Impurity E) and EP Impurity D (Voriconazole Enantiomer) [1]. This formal classification mandates the use of a certified Voriconazole N-Oxide reference standard for the impurity profiling and quality control (QC) release testing of voriconazole active pharmaceutical ingredient (API) and finished drug products.

EP Impurity B
Class-level
Designated as Voriconazole EP Impurity B
Regulatory QC impurity profiling context
Supplier specification, verify with current EP
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Key Application Scenarios


Clinical TDM Assay Development

Clinical laboratories developing LC-MS/MS methods for routine TDM of voriconazole must include a certified Voriconazole N-Oxide reference standard. The metabolic ratio (MR) calculated using N-oxide concentrations is a validated predictor of patient drug exposure, with an MR > 1.15 indicating a 7.1-fold increased risk of sub-therapeutic voriconazole levels [1]. This evidence-based metric, unique to the N-oxide metabolite, enables proactive dosage adjustments to optimize antifungal efficacy and minimize toxicity.

In Vitro Phototoxicity and Photocarcinogenicity Studies

Research groups investigating the mechanism of voriconazole-associated photosensitivity and skin cancer risk require a pure standard of Voriconazole N-Oxide. This metabolite is the established primary photosensitizer, exhibiting a unique absorbance peak at ~310 nm and a quantum yield of 0.6 for conversion to its reactive photoproduct (VNOP) [2]. Studies demonstrate that VNO and its photoproduct generate oxidative DNA damage in keratinocytes, a mechanism not replicated by the parent drug [3]. Its use is essential for replicating and advancing this critical safety research.

CYP2C19 Phenotyping and Pharmacogenomics

Pharmacogenetic studies aimed at understanding the impact of CYP2C19 polymorphisms on voriconazole pharmacokinetics rely on the accurate quantification of Voriconazole N-Oxide. In vitro data show that CYP2C19 is responsible for 63.1% of N-oxide formation, making its concentration a direct functional readout of this enzyme's activity [4]. Researchers use the Voriconazole N-Oxide standard to develop assays that correlate genotype with metabolic phenotype, informing personalized dosing strategies.

Pharmaceutical QC and Impurity Profiling

Quality control departments in pharmaceutical manufacturing must use a Voriconazole N-Oxide reference standard to meet regulatory requirements for impurity profiling. The compound is officially designated as 'Voriconazole EP Impurity B' in the European Pharmacopoeia [5]. Procurement of this certified standard is mandatory for developing and validating HPLC or UPLC methods to quantify and control this specific impurity in voriconazole API and finished dosage forms, ensuring batch-to-batch consistency and regulatory compliance for ANDA submissions.

Application
Selection Property
Validation Focus
Bioanalytical method development for voriconazole exposure monitoring
N-oxide metabolite reference standard
Metabolic ratio correlation with drug exposure endpoints
In vitro phototoxicity and photosafety mechanism studies
Photosensitizer metabolite with distinct absorbance
Photoproduct formation and cellular oxidative damage assays
CYP2C19 pharmacogenomic and phenotyping research
Metabolite standard for CYP2C19 activity readout
Enzyme-specific metabolite formation in genotyped models
Pharmaceutical impurity profiling and QC method validation
EP Impurity B certified reference standard
Chromatographic method suitability for impurity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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